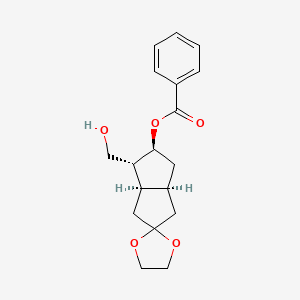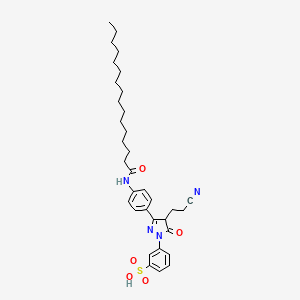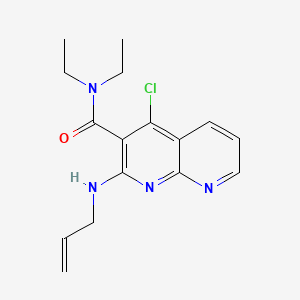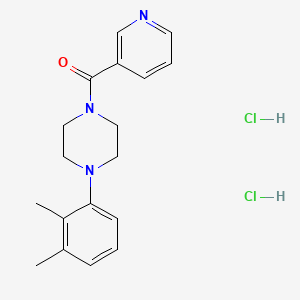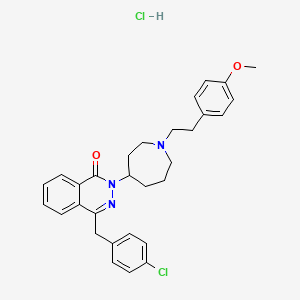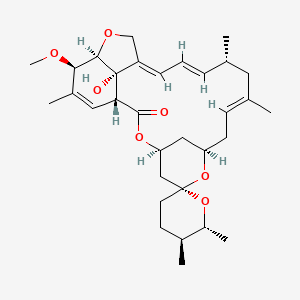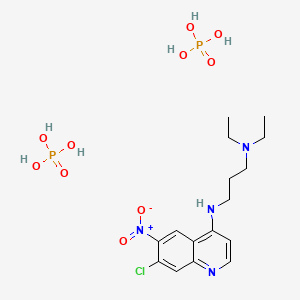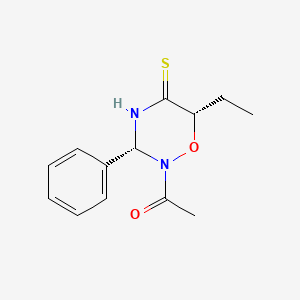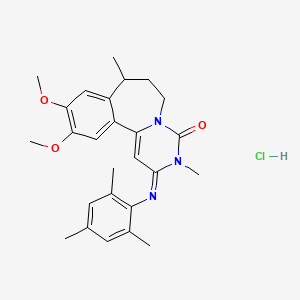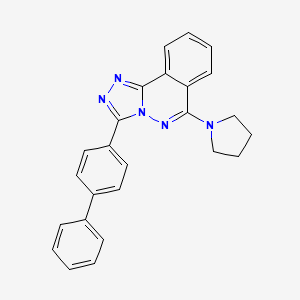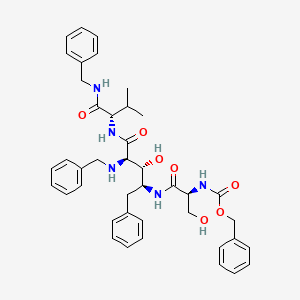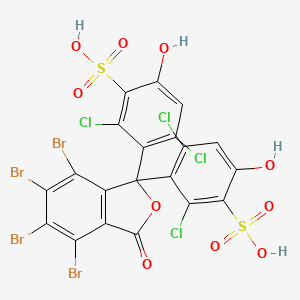
3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid typically involves multi-step organic reactions. The process begins with the bromination of isobenzofuranone, followed by the introduction of dichloro and hydroxy groups through electrophilic substitution reactions. The final step involves the sulfonation of the aromatic rings to introduce sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The process would likely involve large-scale reactors and continuous monitoring to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of halogen atoms or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its halogenated structure may exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential therapeutic applications can be investigated, particularly in the development of new pharmaceuticals. Its unique chemical properties may offer advantages in targeting specific biological pathways.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated isobenzofuran derivatives and sulfonic acid-containing molecules. Examples include:
- 3,3’-(4,5,6,7-Tetrachloro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dibromo-6-hydroxybenzenesulphonic) acid
- 3,3’-(4,5,6,7-Tetrafluoro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
Uniqueness
The uniqueness of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid lies in its specific combination of halogen atoms and sulfonic acid groups, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
Properties
CAS No. |
93858-94-7 |
|---|---|
Molecular Formula |
C20H6Br4Cl4O10S2 |
Molecular Weight |
931.8 g/mol |
IUPAC Name |
2,4-dichloro-6-hydroxy-3-[4,5,6,7-tetrabromo-1-(2,6-dichloro-4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H6Br4Cl4O10S2/c21-11-7-10(12(22)14(24)13(11)23)20(38-19(7)31,8-3(25)1-5(29)17(15(8)27)39(32,33)34)9-4(26)2-6(30)18(16(9)28)40(35,36)37/h1-2,29-30H,(H,32,33,34)(H,35,36,37) |
InChI Key |
LOKHDMBPIHPTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=C(C=C(C(=C4Cl)S(=O)(=O)O)O)Cl)Cl)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


